

Application Notes: Disodium Pyridine-2,6-dicarboxylate for Selective Metal Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Disodium pyridine-2,6-	
	dicarboxylate	
Cat. No.:	B103295	Get Quote

Introduction

Disodium pyridine-2,6-dicarboxylate, the salt of pyridine-2,6-dicarboxylic acid (also known as dipicolinic acid or DPA), is a versatile and highly effective chelating agent for the selective extraction of various metal ions. Its unique structural properties, featuring a pyridine ring and two carboxylate groups, allow it to form stable complexes with a wide range of metals, most notably lanthanides and actinides. This characteristic makes it a valuable tool in nuclear waste reprocessing, hydrometallurgy, and analytical chemistry for the separation and purification of metals.[1] The selectivity of DPA and its derivatives can be fine-tuned by modifying the carboxylate groups, for instance, by creating amide derivatives, which has been a key area of research in enhancing separation factors between different metal ions.[2][3][4][5]

Principle of aplication

The application of **disodium pyridine-2,6-dicarboxylate** in metal extraction is based on its ability to act as a tridentate ligand, binding to metal ions through the nitrogen atom of the pyridine ring and the oxygen atoms of the two carboxylate groups.[6] In aqueous solutions, the disodium salt dissociates to yield the pyridine-2,6-dicarboxylate dianion. The pH of the solution is a critical parameter, as it influences the protonation state of the carboxylate groups and, consequently, the chelation efficiency.

The general mechanism for metal extraction using a chelating agent like pyridine-2,6-dicarboxylate in a liquid-liquid extraction system involves the following steps:



- Complex Formation: In the aqueous phase, the pyridine-2,6-dicarboxylate anion complexes with the target metal ions.
- Phase Transfer: The formed metal-ligand complex is then transferred to an organic phase.
 This transfer is often facilitated by the use of a suitable organic solvent and sometimes a synergic agent.
- Stripping: The metal ion is subsequently recovered from the organic phase by altering the chemical conditions, such as changing the pH, to break the metal-ligand complex.

Derivatives of dipicolinic acid, such as diamides, have been synthesized to improve solubility in organic solvents and to enhance selectivity for specific metals like americium over lanthanides. [2][4]

Quantitative Data Presentation

The following tables summarize the extraction performance of various pyridine-2,6-dicarboxylic acid derivatives for the selective extraction of metals.

Table 1: Distribution Ratios (D) of Americium and Europium with Different Diamide Derivatives of Dipicolinic Acid



Extractant	Metal Ion	Distribution Ratio (D)	Conditions	Reference
N,N,N',N'- tetrabutyldiamide of dipicolinic acid (TBDPA)	Am(III)	~10	0.06 M TBDPA in 0.13 M HCCD and 0.027 M PEG-400, 1 M HNO ₃	[5]
N,N,N',N'- tetrabutyldiamide of dipicolinic acid (TBDPA)	Eu(III)	~1	0.06 M TBDPA in 0.13 M HCCD and 0.027 M PEG-400, 1 M HNO ₃	[5]
N,N'-diethyl-N,N'- di(ortho)tolyl- diamide	Am(III)	Varies with HNO₃ conc.	0.1 M diamide in FS-13	[2][7]
N,N'-diethyl-N,N'- di(ortho)tolyl- diamide	Eu(III)	Varies with HNO₃ conc.	0.1 M diamide in FS-13	[2][7]

Table 2: Separation Factors (SF) for Am/Eu with Different Ligands

Ligand	Separation Factor (Am/Eu)	Conditions	Reference
N,N'-diethyl-N,N'- di(ortho)tolyl-diamide	>10	High acidity media	[8]
N,N'-diethyl-N,N'-di(p- tolyl)pyridine-2,6- dicarboxamide (EtTPDA)	Decreases with increasing acidity	Varies with extractant concentration	[9]

Experimental Protocols

Protocol 1: General Procedure for Liquid-Liquid Extraction of Lanthanides



This protocol is a generalized procedure based on the methodologies described for the extraction of lanthanides using diamide derivatives of dipicolinic acid.[7]

Materials:

- Aqueous phase: Nitric acid solution (0.5 M 5 M) containing the lanthanide ions (e.g., 1×10^{-5} M Eu).
- Organic phase: 0.1 M solution of the dipicolinic acid diamide derivative (e.g., N,N'-diethyl-N,N'-di(ortho)tolyl-diamide) in a suitable organic solvent (e.g., phenyltrifluoromethylsulfone, FS-13).
- Separatory funnels
- Centrifuge
- ICP-OES for metal concentration analysis

Procedure:

- Prepare the aqueous phase by dissolving the lanthanide salt in the desired concentration of nitric acid.
- Prepare the organic phase by dissolving the diamide extractant in the organic solvent.
- In a separatory funnel, combine equal volumes of the aqueous and organic phases.
- Shake the funnel vigorously for a predetermined time (e.g., 30 minutes) to ensure thorough mixing and allow for the extraction to reach equilibrium.
- Allow the phases to separate. If necessary, centrifuge the mixture for 5-10 minutes to achieve a clean phase separation.[7]
- Carefully separate the aqueous and organic phases.
- Take an aliquot from the aqueous phase (raffinate) for analysis. Dilute the raffinate with 1% nitric acid to bring the analyte concentration within the detection range of the ICP-OES.[7]



- Determine the concentration of the lanthanide in the raffinate using ICP-OES.
- Calculate the concentration of the metal in the organic phase by subtracting the concentration in the raffinate from the initial concentration in the aqueous phase.
- Calculate the distribution ratio (D) as the ratio of the metal concentration in the organic phase to the metal concentration in the aqueous phase.

Protocol 2: Synthesis of a Diamide Derivative of Dipicolinic Acid

This protocol describes a general method for the synthesis of N,N'-dialkyl-N,N'-diaryl diamides of dipicolinic acid.[7]

Materials:

- Pyridine-2,6-dicarbonyl dichloride
- Appropriate N-alkylaniline (e.g., N-ethylaniline)
- Triethylamine
- · Methylene chloride
- 1 M HCl
- 5% NaOH solution
- Water
- Anhydrous sodium sulfate
- Rotary evaporator

Procedure:

- Dissolve the N-alkylaniline and triethylamine in methylene chloride in a flask.
- Under stirring and at a controlled temperature of 10-15°C, slowly add a solution of pyridine-2,6-dicarbonyl dichloride in methylene chloride.[7]





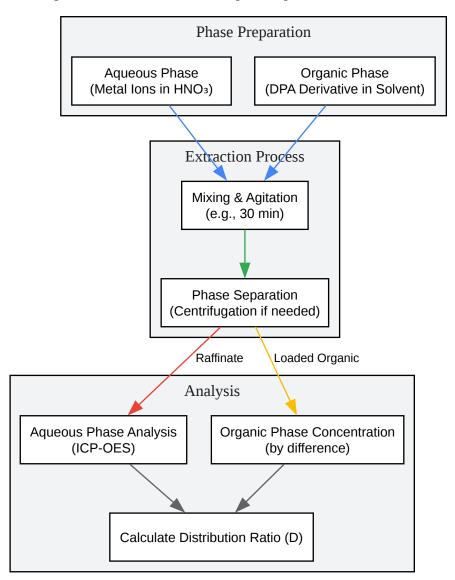


- After the addition is complete, continue stirring the mixture for one hour at room temperature, followed by one hour at 30°C.[7]
- Transfer the reaction mixture to a separatory funnel and wash it successively with 1 M HCl (twice), water, 5% NaOH solution, and finally with water.[7][5]
- Dry the organic layer over anhydrous sodium sulfate.
- Remove the solvent using a rotary evaporator to obtain the crude solid product.
- Recrystallize the solid from an appropriate solvent to purify the final diamide product.

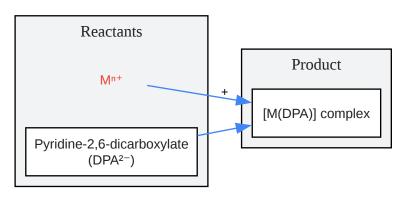
Visualizations



Experimental Workflow for Liquid-Liquid Metal Extraction



Chelation of a Metal Ion (Mn+) by Pyridine-2,6-dicarboxylate



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